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Executive Summary

Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the
mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the
frontline drug isoniazid, Ftivazide's development represents a significant chapter in the history
of chemotherapeutics, particularly within the context of the Soviet Union's public health
initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis
of Ftivazide, presenting detailed experimental protocols, quantitative data, and visualizations
of its mechanism of action and synthetic pathway.

Historical Context and Discovery

The discovery of Ftivazide is intrinsically linked to the groundbreaking success of isoniazid in
the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent anti-
tuberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds
to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic
profiles.

While the exact timeline and individual researchers behind the initial discovery of Ftivazide
(also known as Phthivazid) are not extensively documented in widely available international
literature, it is established that the compound was developed and utilized as an anti-
tuberculosis drug in the Soviet Union. Research in the USSR focused on modifying the
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isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin
yielded Ftivazide, a compound that demonstrated significant anti-mycobacterial activity.

Chemical Synthesis

The synthesis of Ftivazide is a classical example of a condensation reaction, specifically the
formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the
nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin,
followed by the elimination of a water molecule.

Synthesis Pathway

The logical workflow for the synthesis of Ftivazide is outlined below:

Isoniazid
(Isonicotinic acid hydrazide)

Condensation Ftivazide
Reaction (N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide)

Vanillin
(4-hydroxy-3-methoxybenzaldehyde)

Click to download full resolution via product page

Figure 1: Synthetic workflow for Ftivazide.

Experimental Protocol: Synthesis of N'-[(1E)-4-Hydroxy-
3-methoxybenzylidene]isonicotinohydrazide (Ftivazide)

This protocol is based on established laboratory procedures for the synthesis of hydrazones.
Materials:

* |sonicotinic acid hydrazide (Isoniazid)

 Vanillin (4-hydroxy-3-methoxybenzaldehyde)

o Absolute Ethanol
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Procedure:

 In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and
vanillin.[1]

e Add a sufficient volume of absolute ethanol to dissolve the reactants completely.

o Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
» Upon cooling, the Ftivazide product will precipitate out of the solution.
» Collect the solid product by filtration.

e Wash the collected solid with cold ethanol to remove any unreacted starting materials or
impurities.

e Dry the purified product. The crude product can be further purified by recrystallization from a
70% vlv ethanol solution to afford colorless prismatic crystals.

Yield:

The reported yield for this synthesis is approximately 82%.

Suantitati . synthesis and Cl L

Parameter Value Reference
Molecular Formula C14H13N303

Molecular Weight 271.27 g/mol

Yield 82%

Appearance Colorless prismatic crystals

Spectroscopic Data:
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« IR (KBr disk, cm=1): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (A—C=C), 1265 (~OCH3)

e 1H NMR (400 MHz, DMSO-ds): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d,
2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)

e LC-MS m/z: 272.15 (M + H)*

Mechanism of Action

Ftivazide, similar to its parent compound isoniazid, is a prodrug that requires activation within
the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the
inhibition of mycolic acid synthesis, which is an essential component of the robust and complex
cell wall of Mycobacterium tuberculosis.

Signaling Pathway of Ftivazide Action

The following diagram illustrates the proposed mechanism of action for Ftivazide:
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Figure 2: Proposed mechanism of action for Ftivazide.
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Once Ftivazide enters the mycobacterial cell, it is believed to be enzymatically converted into
its active form. This active metabolite then targets and inhibits key enzymes involved in the
fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of
mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall,
leading to increased permeability and ultimately, bacterial cell death.

Anti-Tuberculosis Activity

Ftivazide has demonstrated in vitro activity against Mycobacterium tuberculosis. The minimum
inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. While
extensive comparative data is not readily available in all literature, the following table
summarizes representative MIC values for isoniazid against susceptible strains for context.
Further research is needed to compile a comprehensive table of Ftivazide's MIC values
against a wide range of susceptible and resistant M. tuberculosis strains.

Quantitative Data: In Vitro Anti-Tuberculosis Activity
(Isoniazid for Reference)

M. tuberculosis
Compound ) MIC (pg/mL) Reference
Strain

Isoniazid H37Rv (susceptible) 0.02-0.04

Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and
comprehensive MIC data for Ftivazide against various strains is a subject for ongoing literature
consolidation.

Conclusion

Ftivazide stands as a testament to the era of chemical modification of existing antibiotics to
generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid
and vanillin, is a straightforward and efficient process. The mechanism of action, centered on
the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy
against Mycobacterium tuberculosis. While its historical discovery and development within the
Soviet Union's scientific community are not as widely documented as other anti-tuberculosis
drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully
elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its
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activity against contemporary drug-resistant strains of M. tuberculosis would be of significant
value to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. What is Ftivazide used for? [synapse.patsnap.com]

 To cite this document: BenchChem. [Ftivazide: A Technical Deep Dive into its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12484818#ftivazide-discovery-and-synthesis-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12484818?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-ftivazide-used-for
https://www.benchchem.com/product/b12484818#ftivazide-discovery-and-synthesis-history
https://www.benchchem.com/product/b12484818#ftivazide-discovery-and-synthesis-history
https://www.benchchem.com/product/b12484818#ftivazide-discovery-and-synthesis-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12484818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12484818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

